Indirubin (Standard)

Description

INDIRUBIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

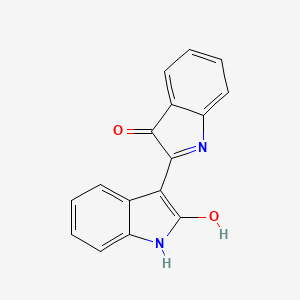

2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLNPCNGMHKCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026053, DTXSID501026052 | |

| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-41-4, 397242-72-7, 906748-38-7 | |

| Record name | Indirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoindirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indirubin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOINDIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indirubin's Core Mechanism of Action: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indirubin (B1684374), a natural bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, has garnered significant scientific interest for its therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanism of action of indirubin, focusing on its primary molecular targets, the modulation of critical signaling pathways, and the resultant cellular effects. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Primary Molecular Targets: A Multi-Kinase Inhibitor

Indirubin exerts its biological effects primarily through the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domain of several protein kinases. This inhibitory action is central to its mechanism of action, leading to the disruption of downstream signaling cascades that regulate cell cycle progression, proliferation, and survival. The principal molecular targets of indirubin are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[2] By inhibiting various CDKs, indirubin effectively halts cell cycle progression, a key mechanism in its anti-proliferative and anti-cancer effects.[2] This inhibition leads to cell cycle arrest, most notably at the G1/S and G2/M phases.[2]

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a multifaceted serine/threonine kinase involved in a wide range of cellular processes, including metabolism, embryonic development, and cell survival. Indirubin is a potent inhibitor of GSK-3β. This inhibition has significant implications for the modulation of various signaling pathways, including the Wnt/β-catenin pathway.

Quantitative Data: Inhibitory Potency of Indirubin and Its Derivatives

The inhibitory activity of indirubin and its derivatives against their primary kinase targets has been quantified through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of their potency.

| Compound | Kinase Target | IC50 | Reference |

| Indirubin | CDK1 | 9 µM | |

| Indirubin | CDK5 | 5.5 µM | |

| Indirubin | GSK-3β | 600 nM | |

| Indirubin-3′-oxime | JNK1 | 0.8 µM | |

| Indirubin-3′-oxime | JNK2 | 1.4 µM | |

| Indirubin-3′-oxime | JNK3 | 1.0 µM | |

| Indirubin derivative E804 | Src | 0.43 µM |

Modulation of Key Signaling Pathways

The inhibition of CDKs and GSK-3β by indirubin leads to the perturbation of several critical signaling pathways, ultimately resulting in its anti-proliferative, pro-apoptotic, and anti-inflammatory effects.

Cell Cycle Regulation

By directly inhibiting CDKs, indirubin disrupts the normal progression of the cell cycle, leading to arrest at the G2/M and G1/S phases. This is a primary mechanism of its anti-cancer activity.

Wnt/β-catenin Signaling Pathway

Indirubin has been shown to suppress the Wnt/β-catenin signaling pathway. It can achieve this by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the restoration of WIF-1 protein expression. WIF-1 then inhibits the signaling pathway by binding to Wnt ligands.

PI3K/Akt/mTOR Signaling Pathway

Indirubin and its derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. This inhibition contributes to the pro-apoptotic effects of indirubin.

JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is another critical target of indirubin. By inhibiting this pathway, indirubin can suppress the expression of downstream pro-survival proteins and promote apoptosis in cancer cells.

NF-κB Signaling Pathway

Indirubin has been demonstrated to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This contributes to the anti-inflammatory properties of indirubin.

TGF-β Signaling Pathway

Indirubin can also modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

Cellular Effects: From Proliferation to Apoptosis

The culmination of indirubin's effects on its molecular targets and signaling pathways manifests in several key cellular outcomes:

-

Cell Cycle Arrest: As a direct consequence of CDK inhibition, cells treated with indirubin accumulate in the G2/M and G1/S phases of the cell cycle, leading to a halt in proliferation.

-

Induction of Apoptosis: By inhibiting pro-survival pathways such as PI3K/Akt and JAK/STAT3, and potentially through direct effects on mitochondrial function, indirubin triggers programmed cell death in cancer cells.

-

Anti-inflammatory Effects: Through the inhibition of pathways like NF-κB, indirubin can reduce the production of pro-inflammatory cytokines.

-

Anti-angiogenic Effects: Some studies suggest that indirubin can also inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of indirubin.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of indirubin against a specific kinase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide or protein substrate, and a kinase reaction buffer.

-

Inhibitor Addition: Serial dilutions of indirubin (typically dissolved in DMSO) or a vehicle control are added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) or by using a luminescence-based ATP detection system.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Detection of Kinase Activity:

-

Radiometric Assay: The reaction is stopped, and the mixture is spotted onto a phosphocellulose membrane. Unincorporated [γ-³²P]ATP is washed away, and the amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Luminescence-based Assay: A reagent is added that converts the remaining ATP to a luminescent signal. The luminescence is inversely proportional to the kinase activity.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each indirubin concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of indirubin on the metabolic activity and viability of cells.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of indirubin or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of indirubin on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with indirubin or a vehicle control for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to their DNA content.

-

Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following indirubin treatment.

Methodology:

-

Cell Treatment: Cells are treated with indirubin or a vehicle control.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins (e.g., phosphorylated kinases, cell cycle regulators, apoptosis-related proteins) in response to indirubin treatment.

Methodology:

-

Protein Extraction: Cells are treated with indirubin, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified using densitometry software and often normalized to a loading control protein (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

General Experimental Workflow for Investigating Indirubin's Mechanism of Action

Logical Relationship of Indirubin's Mechanism of Action

References

An In-depth Technical Guide to the Biological Activity of Indirubin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a bis-indole alkaloid and the active component of the traditional Chinese medicine Indigo naturalis, has garnered significant scientific interest for its diverse pharmacological activities.[1] Initially recognized for its use in treating chronic myelocytic leukemia, extensive research has revealed its potent anti-inflammatory, neuroprotective, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the biological activity of indirubin, with a focus on its molecular mechanisms, key signaling pathways, and quantitative data from seminal studies. Detailed experimental protocols and visual representations of signaling cascades are included to facilitate further research and drug development efforts.

Core Mechanism of Action: Multi-Kinase Inhibition

The primary mechanism underlying the biological effects of indirubin and its derivatives is the competitive inhibition of ATP binding to the catalytic domain of several protein kinases.[3] This inhibition disrupts downstream phosphorylation cascades that are critical for cell cycle progression, proliferation, and survival. The principal molecular targets of indirubin are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2]

Quantitative Data: Kinase Inhibition Profile of Indirubin and its Derivatives

The inhibitory activity of indirubin and its derivatives against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

| Compound | Target Kinase | IC50 (µM) | Reference |

| Indirubin | CDK1 | 9 | |

| CDK5 | 5.5 | ||

| GSK-3β | 0.6 | ||

| Indirubin-3'-monoxime | CDK1/cyclin B | 0.18 | |

| CDK2/cyclin A | 0.44 | ||

| CDK2/cyclin E | 0.44 | ||

| GSK-3β | 0.05 | ||

| Indirubin derivative E804 | Src | 0.43 |

Key Signaling Pathways Modulated by Indirubin

Indirubin exerts its pleiotropic effects by modulating several critical signaling pathways implicated in oncogenesis and inflammation.

Cyclin-Dependent Kinase (CDK) Pathway and Cell Cycle Regulation

Indirubins are potent inhibitors of CDKs, leading to cell cycle arrest, primarily in the G1/S and G2/M phases, which is often followed by the induction of apoptosis. By inhibiting CDKs, indirubins prevent the phosphorylation of key substrates necessary for cell cycle progression.

JAK/STAT3 Signaling Pathway

Indirubin and its derivatives have been shown to potently block the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key player in oncogenesis. Some derivatives, like E804, directly inhibit Src kinase, an upstream activator of STAT3. This inhibition leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.

Wnt/β-catenin Signaling Pathway

Indirubin has been found to suppress the Wnt/β-catenin signaling pathway. One mechanism involves promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the restored expression of WIF-1. This, in turn, inhibits the expression of downstream targets like Frizzled receptors and β-catenin, resulting in anti-proliferative effects.

PI3K/AKT/mTOR and NF-κB Signaling Pathways

Indirubin and its derivatives also exert their anticancer and anti-inflammatory effects through the modulation of the PI3K/AKT/mTOR and NF-κB signaling pathways. These pathways are central to cell survival, proliferation, and the inflammatory response.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of indirubin or its derivatives against a target kinase.

Materials:

-

Recombinant human kinase (e.g., CDK1/cyclin B, GSK-3β)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Indirubin or derivative stock solution (in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well microplate

-

Plate reader for luminescence or radioactivity detection

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the indirubin compound in kinase assay buffer. Prepare a mixture of the peptide substrate and ATP in the same buffer.

-

Kinase Reaction: In a 96-well plate, add the diluted indirubin compound or vehicle control (DMSO). Add the diluted kinase to each well. Initiate the reaction by adding the substrate/ATP mixture.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate by spotting on phosphocellulose paper and scintillation counting.

-

Luminescence-based assays: Using commercial kits (e.g., ADP-Glo™) that measure ADP production, which is directly proportional to kinase activity.

-

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway Activation

This protocol details the detection of key phosphorylated proteins in the PI3K/AKT pathway.

Materials:

-

Cell culture reagents

-

Indirubin compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of indirubin for a specified time.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Indirubin compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Treatment: After transfection, treat the cells with indirubin for a specified time.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

Indirubin and its derivatives represent a promising class of multi-target compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their ability to potently and selectively inhibit key protein kinases involved in critical cellular signaling pathways underpins their diverse biological activities. The detailed information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and development of indirubin-based therapeutics. Further research is warranted to fully elucidate the complex mechanisms of action and to optimize the pharmacological properties of these versatile molecules for clinical applications.

References

Indirubin (Standard) natural sources and isolation

An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Interactions of Indirubin (B1684374)

Introduction

Indirubin, a naturally occurring bisindole alkaloid, is a structural isomer of the well-known blue dye, indigo (B80030).[1] Historically, it has been identified as the primary bioactive component of Indigo Naturalis (Qing Dai), a traditional Chinese medicine used for centuries to treat a variety of inflammatory conditions and chronic diseases.[1][2][3][4] Modern scientific investigation has revealed its potent therapeutic properties, including significant anticancer, anti-inflammatory, and neuroprotective effects. These activities stem from its ability to modulate key cellular signaling pathways by inhibiting specific protein kinases.

This technical guide provides a comprehensive overview of the natural sources of indirubin, detailed methodologies for its isolation and purification, and a summary of its interactions with critical signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising natural compound.

Natural Sources of Indirubin

Indirubin is found in a diverse range of biological systems, from higher plants to microorganisms. Its production in nature is often a result of enzymatic or microbial processes acting on indole (B1671886) precursors.

Plant Sources

Indirubin is a well-known constituent of several plant species that have been traditionally used for producing indigo dyes. In these plants, indirubin exists as a minor component alongside the major blue pigment, indigotin (B1671874). The formation of these pigments does not occur in their final form within the plant; instead, they are generated from glycoside precursors like indican, isatan A, and isatan B during the extraction process.

Key plant sources include:

-

Isatis tinctoria (Woad): A historical source of indigo in Europe, containing up to 5% indirubin in its pigment mixture.

-

Indigofera tinctoria (True Indigo): Widely used in Asia and Africa, this plant is a primary source for traditional preparations containing indirubin.

-

Baphicacanthus cusia : A plant used in traditional Chinese medicine whose stems and leaves are processed to create Qing-Dai.

-

Polygonum tinctorium (Chinese Indigo): Another significant source of indigo pigments used in East Asia.

The relative proportions of indigotin and indirubin can vary significantly based on the plant species, growing conditions, and the specific extraction methods employed.

Microbial Synthesis

Microbial fermentation offers a promising and sustainable alternative to chemical synthesis for producing indirubin. Genetically engineered microorganisms, particularly Escherichia coli, have been developed to produce indirubin from simple carbon sources like glucose or by converting substrates such as tryptophan.

Key microbial production strategies involve:

-

Engineered E. coli : Strains are engineered to express specific enzymes like naphthalene (B1677914) dioxygenase (NDO), flavin-containing monooxygenases (FMOs), or Baeyer-Villiger monooxygenase (BVMO), which can convert tryptophan or indole into intermediates that form indirubin.

-

Substrate Supplementation: The yield of indirubin in microbial cultures can be significantly enhanced by supplementing the medium with precursors like 2-oxindole or isatin. For instance, adding 2-oxindole to a culture of recombinant E. coli increased indirubin production by approximately 6.2-fold.

Other Natural Occurrences

Indirubin is also produced as a byproduct of bacterial metabolism in mammals. It is notably responsible for the purple discoloration in "purple urine bag syndrome," where bacteria in the urinary tract metabolize indoxyl sulfate (B86663) present in urine. Certain marine invertebrates, particularly mollusks from the Muricidae family, are known to produce brominated indole derivatives, which are structurally related to indirubin and contribute to the historic Tyrian purple dye.

Isolation and Purification

The isolation of indirubin from natural sources is a multi-step process that leverages its unique solubility properties. The primary challenge lies in separating it from the more abundant and less soluble isomer, indigotin.

Extraction from Plant Material

The traditional extraction process from plants involves several key stages:

-

Maceration and Hydrolysis: Freshly harvested plant material (typically leaves) is soaked in water. This step allows endogenous plant enzymes to hydrolyze the glycoside precursors (e.g., indican) into indoxyl.

-

Alkalization and Oxidation: After removing the plant residue, an alkali such as calcium hydroxide (B78521) (Ca(OH)₂) is added to the aqueous extract to raise the pH, typically to around 12. The solution is then aerated, which facilitates the oxidative condensation of indoxyl molecules to form indigotin and indirubin, which precipitate out of solution.

-

Solvent Extraction: Due to differences in solubility, indirubin can be selectively extracted from the crude indigo pigment mixture. Indirubin is generally more soluble than indigotin in organic solvents like acetone, methanol (B129727), and ethyl acetate (B1210297). A continuous solvent extraction protocol can be employed, where the initial fractions are rich in indirubin. For example, when using acetone, the extraction of indirubin is nearly complete within the first 15 minutes.

Purification Techniques

Following initial solvent extraction, further purification is required to obtain high-purity indirubin.

-

Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purification. A methanol extract of the crude pigment can be applied to a silica gel 60 column to separate indirubin from other components.

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, Reverse-Phase HPLC (RP-HPLC) is highly effective. This method is also the standard for the quantitative analysis of indirubin.

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been established as an efficient method for the preparative isolation and purification of both indigo and indirubin from plant extracts, such as those from Folium isatidis.

Quantitative Data

The yield of indirubin varies widely depending on the source and the extraction or production method used. The following tables summarize reported quantitative data.

Table 1: Indirubin Yield from Microbial Production

| Microbial System | Substrate(s) | Key Enzyme(s) | Indirubin Titer (mg/L) | Reference |

|---|---|---|---|---|

| Recombinant E. coli | Tryptophan | Naphthalene Dioxygenase (NDO) | 9.37 ± 1.01 | |

| Recombinant E. coli | Tryptophan + 2-oxindole | Naphthalene Dioxygenase (NDO) | 57.98 ± 2.62 | |

| Recombinant E. coli | Indole | Baeyer-Villiger Monooxygenase (Ar-BVMO) | 138 | |

| Recombinant E. coli | Tryptophan + 2-hydroxyindole | Terpenoid Cyclase (XiaI) | 250.7 |

| Metabolically Engineered E. coli | Glucose | FMO and TnaA | 56 | |

Table 2: Indirubin Content and Extraction Yield from Natural Sources

| Natural Source | Extraction Method | Indirubin Content/Yield | Reference |

|---|---|---|---|

| Indigo Naturalis | Ultrasonic-assisted ethyl acetate extraction | 0.12% extraction ratio | |

| Persicariae Rhizoma (aqueous extract) | HPLC Analysis | 0.009% indirubin |

| Isatis indigotica | Ultrasonic-assisted methanol extraction | 116.42% ± 1.27% (relative to HRE) | |

Experimental Protocols

Protocol 1: Extraction and Purification of Indirubin from Indigofera tinctoria

This protocol describes a general method for isolating and purifying indirubin from plant sources.

-

Preparation of Plant Material: Fresh leaves of Indigofera tinctoria are harvested, washed, and cut into small pieces.

-

Maceration: The plant material is placed in a container and submerged in water at a 1:10 plant-to-water weight ratio. The mixture is allowed to soak for 24-48 hours at ambient temperature (e.g., 30°C) to facilitate enzymatic hydrolysis of precursors.

-

Filtration: The solution is filtered to remove the solid plant residue.

-

Precipitation: Calcium hydroxide (Ca(OH)₂) is gradually added to the filtrate until the pH reaches approximately 10.5-12. The solution is agitated and aerated for 1-2 hours to promote oxidation and precipitation of the indigo pigments. The precipitate is allowed to settle overnight.

-

Crude Pigment Collection: The supernatant is decanted, and the precipitated crude pigment paste is collected and dried.

-

Solvent Extraction: The dried crude powder is subjected to extraction with methanol. The mixture is sonicated for 50-60 minutes to enhance extraction efficiency.

-

Column Chromatography: The methanol extract is concentrated and loaded onto a silica gel 60 column. Elution is performed with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol) to separate the red indirubin fraction from the blue indigotin and other impurities.

-

Final Purification (RP-HPLC): The collected indirubin-rich fraction is further purified using a C18 reversed-phase HPLC column. An isocratic mobile phase, such as methanol/water (73:27, v/v), is used for elution. The pure indirubin fraction is collected and the solvent is evaporated to yield the final product.

Protocol 2: Quantitative Analysis by HPLC

This protocol provides a standard method for the quantification of indirubin.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (typically in a 73:27 v/v ratio).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at 25-30°C.

-

Detection Wavelength: 289 nm or 290 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: A calibration curve is generated using an indirubin standard of known concentrations (e.g., in the range of 1.6 - 14.4 µg/mL). The concentration of indirubin in the sample is determined by comparing its peak area to the standard curve.

Signaling Pathways and Visualization

Indirubin exerts its potent biological effects by targeting and inhibiting key protein kinases involved in cell cycle regulation and signal transduction.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Indirubin is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5. CDKs are essential for regulating the progression of the eukaryotic cell cycle. By binding to the ATP-binding site of these kinases, indirubin prevents their catalytic activity, leading to cell cycle arrest, typically in the G1/G0 or G2/M phase, which can ultimately induce apoptosis in cancer cells. This mechanism is central to its anti-proliferative and anticancer properties.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Indirubin is also a powerful inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, apoptosis, and neuronal function. Dysregulation of GSK-3β is linked to several pathologies, including Alzheimer's disease, where it is responsible for the abnormal hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Indirubin's ability to inhibit GSK-3β highlights its therapeutic potential for neurodegenerative disorders and other conditions where this kinase is overactive.

General Workflow for Isolation from Plants

The overall process for obtaining pure indirubin from plant sources can be summarized in a logical workflow, from raw material to a purified final product suitable for research and development.

References

Indirubin and Its Derivatives: A Technical Guide to Synthesis and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a naturally occurring bis-indole alkaloid, has garnered significant attention in the scientific community for its potent biological activities. Historically a component of traditional Chinese medicine, modern research has identified indirubin as a potent inhibitor of various protein kinases, positioning it and its derivatives as promising candidates for the development of novel therapeutics against a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis of indirubin and its derivatives, details key experimental protocols, presents quantitative data on their biological activities, and illustrates the core signaling pathways modulated by these compounds.

Indirubin is a structural isomer of the well-known dye indigo (B80030) and is the active component of Indigo naturalis (Qing Dai), a traditional remedy used for conditions such as chronic myelogenous leukemia.[1][2] Its therapeutic effects are largely attributed to its ability to competitively bind to the ATP-binding pocket of several cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[3][4] However, the poor solubility and modest selectivity of the parent indirubin molecule have driven extensive research into the synthesis of derivatives with improved pharmacological properties.[5]

Synthesis of Indirubin and Its Derivatives

The chemical synthesis of indirubin and its derivatives is a critical aspect of ongoing research, enabling the exploration of structure-activity relationships and the development of compounds with enhanced therapeutic profiles.

Core Synthesis of Indirubin

The fundamental approach to synthesizing the indirubin core involves the condensation of an isatin (B1672199) derivative with an indoxyl derivative. A common laboratory-scale synthesis utilizes the reaction of isatin with indoxyl acetate. More recent advancements have focused on improving selectivity and yield. One such method involves the molybdenum-catalyzed oxidation of indoles, where careful temperature control can selectively favor the production of indirubin over indigo. This process demonstrates broad functional group tolerance, accommodating even reactive carbonyl-containing compounds.

Synthesis of Indirubin Derivatives

The majority of indirubin derivatives are synthesized by modifying the indirubin scaffold at various positions, most commonly at the 5-, 5'-, 6-, and 3'-positions, to enhance solubility, potency, and selectivity.

A prevalent strategy for creating a diverse library of derivatives involves the synthesis of indirubin-3'-monoximes. This is typically achieved by reacting a synthesized indirubin with hydroxylamine (B1172632) hydrochloride in pyridine. These oxime derivatives serve as versatile intermediates for further functionalization. For instance, a series of indirubin derivative hydrochlorides have been synthesized from indirubin in a convenient and mild method, demonstrating potential as immunologically active anti-tumor drugs.

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in indirubin research, providing a foundation for the replication and extension of these studies.

General Procedure for the Synthesis of Indirubin-3'-monoximes

Based on established literature, the synthesis of indirubin-3'-monoximes can be carried out as follows:

-

Synthesis of Dicarboxylic Acids: Starting from various substituted 2-bromobenzoic acids, corresponding dicarboxylic acids are synthesized via a copper-catalyzed aromatic amination reaction with glycine.

-

Synthesis of 3-Indoxyl Acetates: The synthesized dicarboxylic acids undergo intramolecular cyclization in the presence of acetic anhydride (B1165640) to yield various substituted 3-indoxyl acetates.

-

Synthesis of Indirubins: Acidic condensation of the substituted 3-indoxyl acetates with various isatins yields the corresponding indirubin derivatives.

-

Synthesis of Indirubin-3'-monoximes: The target indirubin-3'-monoximes are prepared by heating the synthetic indirubins with hydroxylamine hydrochloride in pyridine.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of indirubin derivatives against specific kinases, the following protocol is generally employed:

-

Kinase and Substrate Preparation: Purified recombinant kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, GSK-3β, Src) and their respective substrates are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: Indirubin derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions, which are then serially diluted to the desired concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are incubated with varying concentrations of the indirubin derivative.

-

Quantification of Inhibition: The incorporation of phosphate (B84403) into the substrate is measured. For radiolabeled assays, this can be done by separating the phosphorylated substrate via SDS-PAGE and quantifying the radioactivity. The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is then calculated from the dose-response curves.

Cell Proliferation and Viability Assays

The anti-proliferative effects of indirubin derivatives on cancer cell lines are commonly assessed using the following methods:

-

Cell Culture: Human cancer cell lines (e.g., K562, SW480, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the indirubin derivatives for a specified period (e.g., 48 or 72 hours).

-

Viability Measurement: Cell viability is determined using assays such as the MTS reduction assay or by direct cell counting. The IC50 value, representing the concentration that inhibits cell growth by 50%, is then calculated.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations (IC50) of indirubin and several of its key derivatives against various protein kinases and cancer cell lines, providing a comparative overview of their potency.

| Compound | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK5/p25 (μM) | GSK-3β (μM) | c-Src (μM) |

| Indirubin | 9 | - | 5.5 | 0.6 | - |

| Indirubin-3'-monoxime (I3MO) | - | 0.44 | - | - | - |

| E804 | 1.65 | 0.54 | - | - | 0.43 |

| 6-Bromoindirubin-3'-oxime (6BIO) | - | - | - | Potent Inhibitor | - |

Data compiled from multiple sources.

| Compound | K562 (μM) | SW480 (μM) | LU-1 (μM) | HepG2 (μM) | HL-60 (μM) |

| Indirubin | ~25 | - | - | - | - |

| 4a (derivative) | 24.96 | - | - | - | - |

| 4f (derivative) | - | 1.65 | 2.21 | 1.90 | 1.35 |

| 5'-nitro-indirubinoxime | 1-12 (range on various human cancer cells) | - | - | - | - |

| 5'-fluoro-indirubinoxime | 1-12 (range on various human cancer cells) | - | - | - | - |

| 5'-trimethylacetamino-indirubinoxime | 1-12 (range on various human cancer cells) | - | - | - | - |

Data compiled from multiple sources.

Signaling Pathways Modulated by Indirubin Derivatives

Indirubin and its derivatives exert their cellular effects by modulating several key signaling pathways implicated in cell proliferation, survival, and inflammation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell growth and survival and is often constitutively active in cancer cells. Several indirubin derivatives have been shown to be potent inhibitors of this pathway. For example, the derivative E804 directly inhibits the activity of Src kinase, an upstream activator of STAT3. This inhibition prevents the phosphorylation and subsequent activation of STAT3, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, and ultimately inducing apoptosis in cancer cells.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Indirubin has been shown to suppress the activation of NF-κB induced by various inflammatory stimuli. It achieves this by inhibiting the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Indirubin also exhibits inhibitory effects on the MAPK pathway, further contributing to its anti-inflammatory properties.

Conclusion

Indirubin and its derivatives represent a compelling class of compounds with significant therapeutic potential. Their ability to inhibit key protein kinases involved in cell cycle regulation, proliferation, and inflammation provides a strong rationale for their continued development. The synthetic strategies outlined in this guide offer a pathway to generate novel derivatives with improved pharmacological profiles. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this field. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds, as illustrated, will be crucial in designing targeted therapies for cancer and inflammatory diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of indirubin derivatives to translate their preclinical promise into clinical success.

References

- 1. Indirubin - Wikipedia [en.wikipedia.org]

- 2. Indirubin | 479-41-4 [chemicalbook.com]

- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Indirubin's In Vitro Anticancer Efficacy: A Technical Guide

Introduction

Indirubin (B1684374), a bis-indole alkaloid, is the active constituent of Danggui Longhui Wan, a traditional Chinese medicine formulation historically used to treat chronic myelocytic leukemia.[1][2][3][4] Over the past few decades, extensive research has identified indirubin and its synthetic derivatives as potent anticancer agents, primarily due to their ability to inhibit various protein kinases.[5] These compounds interfere with fundamental cellular processes in cancer cells, including proliferation, cell cycle progression, and survival, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the in vitro anticancer effects of indirubin, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Molecular Mechanisms of Action

Indirubin and its derivatives exert their anticancer effects through a multi-targeted approach, primarily by inhibiting key enzymes and signaling pathways that are often dysregulated in cancer.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the most well-characterized mechanisms of indirubin is its potent inhibition of cyclin-dependent kinases (CDKs). CDKs are essential for the orderly progression of the cell cycle. Indirubins act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs, which blocks the phosphorylation of their substrates. This inhibition leads to cell cycle arrest, most commonly in the G1/S or G2/M phases, which ultimately prevents cancer cell proliferation. For instance, indirubin-3'-monoxime (B1671880) has been shown to arrest MCF-7 mammary carcinoma cells in the G1/G0 phase at low concentrations and in the G2/M phase at higher concentrations.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Indirubins are also potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and the Wnt signaling pathway. The role of GSK-3β in cancer is complex; however, its inhibition by indirubins has been linked to decreased migration and invasion of cancer cells, such as in glioblastoma and pancreatic cancer. Like with CDKs, indirubins inhibit GSK-3β by competing with ATP.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell survival and proliferation. Indirubin and its derivatives, such as E804, have been shown to potently block this pathway. The mechanism involves the inhibition of upstream kinases like c-Src and JAK, which are responsible for phosphorylating and activating STAT3. Inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells. This effect has been observed in breast, prostate, and ovarian cancer cell lines.

Induction of Apoptosis

A primary outcome of indirubin treatment in cancer cells is the induction of programmed cell death, or apoptosis. This can occur through multiple mechanisms:

-

Mitochondrial (Intrinsic) Pathway : Indirubin can alter the balance of pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2) proteins. This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates caspases (like caspase-3 and -9) that execute apoptosis.

-

Caspase-Independent Pathway : Some derivatives, like indirubin-3'-epoxide, can induce apoptosis in a caspase-independent manner in neuroblastoma cells. This process involves the nuclear translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Indirubin is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular proliferation and differentiation. The interaction is complex; while AhR activation can contribute to the cytostatic (growth-arresting) effects of some indirubin derivatives, the cytotoxic (cell-killing) effects are more closely linked to kinase inhibition and are largely AhR-independent.

Quantitative Data Summary

The in vitro potency of indirubin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit a biological process by 50%.

Table 1: IC50 Values of Indirubin and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Indirubin | SKOV3 | Ovarian | MTT | 3.003 | |

| Indirubin | U87 / U118 | Glioma | MTT | 12.5 | |

| Indirubin-3'-epoxide | IMR-32 | Neuroblastoma | - | 0.16 | |

| Indirubin-3'-epoxide | SK-N-SH | Neuroblastoma | - | 0.07 | |

| Indirubin-3'-monoxime | Various | Various | - | 0.18 - 0.44 | |

| Derivative 5e | SW480 | Colon | - | 2.56 | |

| Derivative 5e | LU-1 | Lung | - | 2.92 | |

| Derivative 5e | HepG2 | Liver | - | 3.69 | |

| Derivative 5e | HL-60 | Leukemia | - | 2.54 | |

| Derivative 4f | HL-60 | Leukemia | - | 1.35 |

Table 2: IC50 Values of Indirubin and Derivatives Against Protein Kinases

| Compound | Target Kinase | IC50 (µM) | Reference |

| Indirubin | CDK1 | 9.0 | |

| Indirubin | CDK5 | 5.5 | |

| Indirubin | GSK-3β | 0.6 | |

| Indirubin Derivative (E804) | c-Src | 0.43 | |

| Indirubin-5-sulfonate | CDK1/cyclin B | 0.055 | |

| Indirubin-5-sulfonate | CDK2/cyclin A | 0.035 | |

| Indirubin-5-sulfonate | CDK2/cyclin E | 0.150 | |

| Indirubin-5-sulfonate | CDK4/cyclin D1 | 0.300 | |

| Indirubin-5-sulfonate | CDK5/p35 | 0.065 |

Detailed Experimental Protocols

The following protocols outline standard in vitro methods for assessing the anticancer effects of indirubin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials : 96-well plates, cancer cell lines, complete culture medium, Indirubin stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of indirubin (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Materials : 6-well plates, Indirubin, ice-cold PBS, 70% ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution with RNase A.

-

Procedure :

-

Seed cells in 6-well plates and treat with the desired concentration of indirubin (e.g., IC50 concentration) for 24 hours.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend the pellet in PI/RNase A staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will distinguish G0/G1, S, and G2/M populations.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials : 6-well plates, Indirubin, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Procedure :

-

Treat cells with indirubin as described for the cell cycle analysis.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour to quantify the percentage of apoptotic cells.

-

In Vitro Kinase Inhibition Assay (Radioactive Method)

This assay directly measures the ability of indirubin to inhibit the activity of a specific kinase.

-

Materials : Recombinant kinase (e.g., CDK1/cyclin B), kinase-specific substrate (e.g., Histone H1), [γ-³²P]ATP, kinase assay buffer, indirubin dilutions, P81 phosphocellulose paper.

-

Procedure :

-

Prepare a reaction mixture containing kinase assay buffer, substrate, and the recombinant kinase enzyme.

-

Add varying concentrations of indirubin or a vehicle control.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

-

Conclusion

Indirubin and its derivatives represent a versatile class of anticancer compounds with a multi-targeted mechanism of action. Their ability to potently inhibit key regulators of the cell cycle (CDKs), cell survival pathways (GSK-3β, STAT3), and induce apoptosis underscores their therapeutic potential. The quantitative data consistently demonstrate efficacy in the low micromolar to nanomolar range against a variety of cancer cell lines and specific kinases. The detailed protocols provided herein offer a robust framework for the continued in vitro investigation and development of indirubin-based compounds as next-generation cancer therapeutics.

References

- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential of indirubins in medicinal chemistry: Biological activity, structural modification, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor activity of noble indirubin derivatives in human solid tumor models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Small Molecules in the Treatment of Squamous Cell Carcinomas: Focus on Indirubins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for HPLC Analysis of Indirubin

This document provides a detailed protocol for the quantitative analysis of indirubin (B1684374) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require a reliable method for the determination of indirubin in various samples, including natural products and biological matrices.

Introduction

Indirubin is a naturally occurring red pigment and an isomer of indigo. It is a key active component in several traditional medicines and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of indirubin is crucial for quality control, pharmacokinetic studies, and drug development. This protocol outlines a validated isocratic reversed-phase HPLC (RP-HPLC) method for the determination of indirubin.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify indirubin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and water. The concentration of indirubin in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis Detector

-

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Sonicator

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm)

-

HPLC vials

-

Indirubin standard (analytical grade)

-

HPLC grade solvents: Methanol (B129727), Acetonitrile, Water

-

Other solvents for sample preparation: Dimethylformamide (DMF), Chloroform, Dimethyl sulfoxide (B87167) (DMSO)[1][2]

-

Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of indirubin standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or DMF). Use sonication to aid dissolution if necessary.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1.6 - 14.4 µg/mL).[4][5]

The sample preparation method will vary depending on the matrix.

-

For Plant Material (e.g., Indigo Naturalis):

-

Weigh 0.05 g of the powdered sample into a suitable container.

-

Add a known volume of extraction solvent (e.g., 95 mL of DMF or methanol).

-

Sonicate for 30 minutes to ensure complete extraction.

-

Allow the solution to cool to room temperature and adjust the final volume to 100 mL with the extraction solvent.

-

Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.

-

-

For Serum/Plasma Samples:

-

To a known volume of serum, add a protein precipitation agent (e.g., methanol or acetonitrile) and an internal standard if used.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

Set up the HPLC system according to the chromatographic conditions specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak area for indirubin.

-

Calibration Curve: Plot a graph of the peak area versus the concentration of the indirubin working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.999 for good linearity.

-

Quantification: Use the calibration curve to calculate the concentration of indirubin in the samples based on their measured peak areas.

Data Presentation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 RP-Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 RP-Column (e.g., RP-18) | C18 Column |

| Mobile Phase | Methanol:Water (75:25, v/v) | Methanol:Water (73:27, v/v) | Acetonitrile:Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 35°C | 25°C | 25°C |

| Detection Wavelength | 289 nm | 290 nm | 290 nm |

| Injection Volume | 10-20 µL | 10-20 µL | 20 µL |

| Parameter | Result | Reference |

| Linearity Range | 1.6 - 14.4 µg/mL | |

| 0.031 - 2.48 mg/L (in serum) | ||

| 3.875 - 23.25 µg/mL | ||

| Correlation Coefficient (r²) | > 0.999 | |

| 0.9996 | ||

| Accuracy (% Recovery) | > 95% | |

| > 98% (in rat serum) | ||

| 96.9% | ||

| Precision (RSD) | < 5% | |

| Intra-day and Inter-day < 10% (in rat serum) | ||

| 3.5% | ||

| Limit of Detection (LOD) | 31 µg/L (in serum) |

Visualization

References

Application Notes and Protocols for Indirubin (Standard) in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a natural bis-indole alkaloid, is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan. It has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities.[1][2] Indirubin and its derivatives, such as the more soluble indirubin-5-sulfonate, exert their biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK3β), key regulators of the cell cycle and other signaling pathways.[2][3] This document provides detailed protocols for assessing the effects of indirubin on cancer cells in culture, including methods for evaluating cell viability, apoptosis, and cell cycle progression, as well as analyzing key signaling pathways.

Mechanism of Action

Indirubin's primary mechanism of action involves the competitive inhibition of the ATP-binding site of CDKs, leading to cell cycle arrest, predominantly at the G1/S and G2/M phases.[4] By inhibiting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK4/cyclin D1, indirubin disrupts the phosphorylation of key substrates necessary for cell cycle progression. Furthermore, indirubin has been shown to modulate several critical signaling pathways implicated in cancer cell survival and proliferation, including the STAT3, NF-κB, MAPK, and PI3K/AKT pathways. Inhibition of these pathways can suppress the expression of anti-apoptotic and pro-proliferative proteins, ultimately inducing apoptosis.

Data Presentation: Quantitative Analysis of Indirubin's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of indirubin and its derivative, indirubin-5-sulfonate, in various cancer cell lines. These values highlight the compound's potency and provide a reference for dose-response studies.

| Cell Line | Cancer Type | Assay Type | Treatment Duration | IC50 / Effect |

| A2780 | Ovarian Cancer | CCK-8 | 72 hours | ~4 µM |

| OVCAR3 | Ovarian Cancer | CCK-8 | 72 hours | ~4 µM |

| SKOV3 | Ovarian Cancer | MTT | Not Specified | 3.003 µM |

| U87 | Human Glioma | MTT | Not Specified | 25 µM |

| U118 | Human Glioma | MTT | Not Specified | 25 µM |

| CHO-K1 | Chinese Hamster Ovary | MTT | 24 hours | Reduced viability at 5-200 µM |

| HeLa | Human Cervical Cancer | MTT | 24 hours | Reduced viability at 10-200 µM |

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their cell line of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the steps to assess the effect of indirubin on the viability of adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Indirubin

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of indirubin in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of indirubin. Include vehicle-treated (solvent only) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C.

-

Solubilization of Formazan (B1609692) Crystals: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the concentration of indirubin to determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with indirubin using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Indirubin-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of indirubin for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in indirubin-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Indirubin-treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of indirubin for 24, 48, or 72 hours.

-

Cell Harvesting: Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C overnight.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using PI staining.

Western Blot Analysis

This protocol provides a general method for analyzing changes in protein expression in key signaling pathways following indirubin treatment.

Materials:

-

Indirubin-treated and control cells

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gel

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-CDK2, anti-Actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysate Preparation: Treat cells with indirubin. Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

Caption: Simplified signaling pathway of Indirubin's action.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes & Protocols: Indirubin as a Reference Standard in Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: